Product packaging for 2,3-Dichloro-3-phenylprop-2-enoic acid(Cat. No.:CAS No. 708-85-0)

2,3-Dichloro-3-phenylprop-2-enoic acid

Cat. No.: B14746412
CAS No.: 708-85-0
M. Wt: 217.05 g/mol
InChI Key: VCVUNRNRXFHPQB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated α,β-Unsaturated Carboxylic Acids

Halogenated α,β-unsaturated carboxylic acids are a class of organic compounds that possess a carbon-carbon double bond in conjugation with a carboxylic acid group, and one or more halogen atoms attached to the double bond. This structural arrangement imparts unique reactivity to these molecules. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group influences the electron density of the double bond, making it susceptible to various nucleophilic and electrophilic attacks.

2,3-Dichloro-3-phenylprop-2-enoic acid is a prime example of this class, where the presence of two chlorine atoms significantly impacts its chemical behavior. These compounds are often explored in synthetic chemistry as building blocks for more complex molecules due to the reactive sites offered by the double bond, the carboxylic acid, and the carbon-halogen bonds.

Academic and Research Significance of this compound

The academic and research significance of this compound primarily lies in its utility as a synthetic intermediate and as a model compound for studying reaction mechanisms. The presence of multiple functional groups allows for a range of chemical modifications.

Key Research Areas:

Synthetic Intermediate: The compound serves as a precursor for the synthesis of other organic molecules. The chlorine atoms can be substituted or eliminated, and the carboxylic acid group can be converted into esters, amides, or other functional groups.

Reaction Mechanism Studies: The dehydrochlorination of its saturated precursor, 2,3-dichloro-3-phenylpropanoic acid, to form this compound is a classic example of an elimination reaction. The stereochemistry of this reaction provides insights into the E2 elimination mechanism.

Stereochemistry: The compound can exist as (E) and (Z) isomers, and the stereochemical outcome of its synthesis and subsequent reactions is a subject of academic interest.

Historical Development and Early Investigations Pertaining to this compound

The history of this compound is intrinsically linked to the study of cinnamic acid and its reactions with halogens. Early investigations into the halogenation of cinnamic acid laid the groundwork for the synthesis of its chlorinated derivatives.

A foundational method for preparing the precursor to this compound, namely 2,3-dichloro-3-phenylpropanoic acid, involves the direct chlorination of cinnamic acid. A well-documented historical procedure involves suspending finely ground cinnamic acid in carbon disulfide and passing a stream of dry chlorine gas through the mixture. prepchem.com This addition reaction yields the vicinal dihalide, 2,3-dichloro-3-phenylpropanoic acid.

The subsequent step to obtain this compound is a dehydrohalogenation reaction. This elimination of a molecule of hydrogen chloride from the propanoic acid derivative is typically achieved by treatment with a base. While the general principle was understood in early organic chemistry, specific studies detailing the isolation and characterization of this compound from this reaction would have followed the initial explorations of cinnamic acid chlorination. The focus of early chemists was often on understanding the fundamental reactions of organic compounds, and the chlorination of an unsaturated acid like cinnamic acid was a logical avenue of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2O2 B14746412 2,3-Dichloro-3-phenylprop-2-enoic acid CAS No. 708-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

708-85-0

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

2,3-dichloro-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

VCVUNRNRXFHPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Synthesis via Directed Chlorination of Cinnamic Acid Derivatives

The most common precursor for the synthesis of 2,3-dichloro-3-phenylprop-2-enoic acid is cinnamic acid itself. The synthesis initiates with the dichlorination of the carbon-carbon double bond in cinnamic acid to form 2,3-dichloro-3-phenylpropanoic acid, which is then subjected to an elimination reaction to introduce the double bond and yield the final product.

Reaction Conditions and Catalytic Systems for Dichlorination

The dichlorination of cinnamic acid is typically achieved by treating it with elemental chlorine. A well-documented laboratory-scale procedure involves suspending finely ground cinnamic acid in a solvent like carbon disulfide and bubbling dry chlorine gas through the mixture. rsc.org The reaction is often facilitated by exposure to direct sunlight or another source of ultraviolet (UV) radiation. rsc.org The progress of the reaction can be monitored by the weight gain of the reaction mixture, corresponding to the addition of two chlorine atoms to the cinnamic acid molecule.

While stoichiometric chlorination is effective, research into catalytic systems aims to improve reaction efficiency and selectivity. For analogous chlorination reactions, catalysts such as iron(III) chloride have been mentioned. researchgate.net In the broader context of propanoic acid chlorination, chlorosulphonic acid has been investigated as a catalytic agent, particularly for α-chlorination. rccostello.com The choice of catalyst can influence the reaction kinetics and the distribution of products.

Table 1: Reaction Conditions for the Dichlorination of Cinnamic Acid

ParameterConditionSource
Reactant Cinnamic Acid rsc.org
Reagent Gaseous Chlorine (Cl₂) rsc.org
Solvent Carbon Disulfide (CS₂) rsc.org
Initiator Direct Sunlight / UV Radiation rsc.org
Temperature Not specified, likely ambient-
Yield 90% theoretical (for 2,3-dichloro-3-phenylpropanoic acid) rsc.org

Following the dichlorination, the resulting 2,3-dichloro-3-phenylpropanoic acid must undergo dehydrochlorination to form this compound. This elimination of a molecule of hydrogen chloride (HCl) is typically induced by a base. rsc.org The selection of the base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the resulting double bond.

Mechanistic Pathways of Olefin Chlorination Leading to this compound

The synthesis of this compound from cinnamic acid proceeds through a two-stage mechanism: electrophilic addition followed by elimination.

Stage 1: Electrophilic Addition of Chlorine

The chlorination of the double bond in cinnamic acid is a classic example of electrophilic addition. The chlorine molecule (Cl₂) becomes polarized as it approaches the electron-rich π-bond of the alkene. This induced polarization leads to the heterolytic cleavage of the Cl-Cl bond.

The reaction is believed to proceed through a cyclic chloronium ion intermediate. The π-electrons of the cinnamic acid double bond attack one of the chlorine atoms, displacing a chloride ion and forming a three-membered ring containing a positively charged chlorine atom. This intermediate is then attacked by the chloride ion from the side opposite to the chloronium ion bridge, resulting in an anti-addition of the two chlorine atoms across the double bond. This stereospecific addition leads to the formation of the diastereomeric mixture of 2,3-dichloro-3-phenylpropanoic acid.

Stage 2: Base-Induced Dehydrochlorination (Elimination)

The second stage involves the elimination of a proton (H⁺) and a chloride ion (Cl⁻) from the 2,3-dichloro-3-phenylpropanoic acid intermediate to form the carbon-carbon double bond of the final product. This reaction is typically facilitated by a base.

The mechanism of this elimination can be either E1 or E2, depending on the reaction conditions. In an E2 (bimolecular elimination) mechanism, a strong base abstracts a proton from the carbon adjacent to the carbon bearing a leaving group (in this case, a chlorine atom), and the leaving group departs simultaneously in a single concerted step. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Alternatively, under different conditions, an E1 (unimolecular elimination) mechanism may occur. This pathway involves the initial departure of a leaving group to form a carbocation intermediate, which is then deprotonated by a base in a subsequent step. The stability of the potential carbocation is a key factor in determining the likelihood of an E1 pathway.

The stereochemistry of the starting 2,3-dichloro-3-phenylpropanoic acid diastereomers will influence the geometry of the resulting this compound.

Influence of Substrate Structure on Chlorination Outcomes

The structure of the cinnamic acid derivative can significantly influence the outcome of the chlorination reaction. The presence of substituents on the phenyl ring can alter the electron density of the double bond, thereby affecting the rate of electrophilic attack by chlorine.

Electron-donating groups (e.g., methoxy, alkyl groups) on the phenyl ring increase the electron density of the aromatic ring and, through resonance, the double bond. This enhanced nucleophilicity of the alkene can lead to a faster rate of chlorination. Conversely, electron-withdrawing groups (e.g., nitro, cyano groups) decrease the electron density of the double bond, making it less reactive towards electrophiles and potentially slowing down the chlorination reaction.

The position of the substituents on the phenyl ring (ortho, meta, or para) can also have a steric and electronic influence on the reaction. While specific studies on the chlorination of a wide range of substituted cinnamic acids to form the corresponding 2,3-dichloro-3-phenylprop-2-enoic acids are not extensively detailed in the available literature, the general principles of electrophilic addition to alkenes suggest that both the electronic nature and steric hindrance of substituents would play a crucial role in the reaction kinetics and product distribution.

Exploration of Alternative Synthetic Routes to this compound

While the chlorination-dehydrochlorination sequence of cinnamic acid is the most direct approach, other synthetic strategies could potentially be employed. One hypothetical alternative could involve the reaction of a suitable precursor, such as phenylacetylene, with a dichlorinating agent that also incorporates a carboxylic acid functionality. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Another conceptual approach could be the modification of a pre-existing dichlorinated propenoic acid scaffold. For instance, a Friedel-Crafts-type reaction between a suitable dichlorinated acrylic acid derivative and benzene (B151609) in the presence of a Lewis acid catalyst could be envisioned. The feasibility of such a route would depend on the reactivity and stability of the starting materials under the reaction conditions.

Currently, the literature primarily focuses on the synthesis starting from cinnamic acid derivatives, indicating that this remains the most practical and established method.

Optimization Strategies for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound involves careful control of reaction parameters in both the dichlorination and dehydrochlorination steps to maximize the yield of the desired product and minimize the formation of byproducts.

For the dichlorination of cinnamic acid, key parameters for optimization include the concentration of chlorine, the reaction temperature, and the efficiency of the UV initiation. Proper temperature control is essential to manage the exothermicity of the chlorination reaction and prevent unwanted side reactions. The purity of the intermediate, 2,3-dichloro-3-phenylpropanoic acid, is critical, and purification is often achieved through recrystallization. rsc.org

In the subsequent dehydrochlorination step, the choice of base, solvent, and reaction temperature are crucial variables. A systematic study of different bases (e.g., sodium hydroxide (B78521), potassium carbonate, organic amines) and solvents would be necessary to identify the optimal conditions for efficient and selective elimination of HCl. The goal is to achieve a high conversion of the starting material to the desired product while minimizing the formation of isomers or other degradation products.

Process Intensification in Batch and Continuous Flow Systems

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, both batch and continuous flow systems can be considered for optimization.

Continuous flow systems , such as microreactors, offer several potential advantages for both the chlorination and dehydrochlorination steps. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling better control over reaction temperature and mixing. researchgate.net This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions like chlorination. researchgate.net For the dehydrochlorination step, a continuous flow setup could allow for precise control of residence time, which can be crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Industrial production of similar chlorinated compounds may already involve continuous flow reactors to optimize yield and purity.

Table 2: Comparison of Batch and Continuous Flow Systems for Synthesis

FeatureBatch SystemContinuous Flow SystemSource
Scale Lab to large scaleLab to production scale researchgate.net
Heat Transfer Can be limited, potential for hot spotsExcellent, high surface-area-to-volume ratio researchgate.net
Mass Transfer Can be a limiting factor, especially in gas-liquid reactionsEnhanced, efficient mixing researchgate.net
Safety Higher risk with large volumes of hazardous materialsImproved safety due to smaller reactor volumes researchgate.net
Control Less precise control over reaction parametersPrecise control over temperature, pressure, and residence time researchgate.net
Scalability Can be challengingOften easier to scale up by numbering up reactors researchgate.net

By implementing process intensification strategies, the synthesis of this compound can potentially be made more efficient, safer, and more environmentally friendly.

Advanced Purification Techniques for the Compound

For obtaining highly pure this compound, a combination of purification methods is often necessary. The choice of technique depends on the nature of the impurities and the desired level of purity.

Recrystallization: Recrystallization is a fundamental and effective technique for purifying solid organic compounds. rochester.eduyoutube.commt.comyoutube.com The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. For chlorinated prop-2-enoic acids, a mixture of ethanol (B145695) and water has been suggested as a suitable recrystallization solvent. prepchem.com The process involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities dissolved in the mother liquor.

Preparative Chromatography: For separating complex mixtures or achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful tool. nih.gov This technique utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For compounds like cinnamic acid and its derivatives, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of solvents like methanol (B129727) and water, often with a small amount of acid such as phosphoric acid to improve peak shape. The fractions containing the pure compound are then collected.

Zone Refining: For applications demanding ultra-high purity, zone refining is a specialized technique that can be employed for crystalline solids. buodisha.edu.innih.govlibretexts.orggoogle.comphysicsandmathstutor.comresearchgate.net This method is based on the principle that impurities are typically more soluble in the molten state of a substance than in its solid state. A narrow molten zone is passed slowly along a solid rod of the impure compound. As the molten zone moves, it carries the impurities with it, leaving behind a trail of highly purified solid. This process can be repeated multiple times to achieve exceptional levels of purity, often exceeding 99.999%. While not commonly reported for this specific compound, it remains a viable option for obtaining analytical-grade material. The feasibility of zone refining would depend on the thermal stability of this compound.

Table 2: Advanced Purification Techniques

Technique Principle Key Parameters
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. Solvent system (e.g., ethanol/water), cooling rate.
Preparative HPLC Differential partitioning of components between a stationary and a mobile phase under high pressure. Column type (e.g., C18), mobile phase composition (e.g., methanol/water), flow rate.

Reactivity and Comprehensive Reaction Mechanisms of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Electrophilic and Nucleophilic Reaction Pathways of the Unsaturated System

The carbon-carbon double bond in 2,3-dichloro-3-phenylprop-2-enoic acid is highly electron-deficient. This is a consequence of the combined electron-withdrawing effects of the two chlorine atoms and the conjugated carboxylic acid group. This electronic feature makes the double bond generally unreactive toward typical electrophiles that readily react with electron-rich alkenes.

Conversely, the electron-poor nature of the double bond renders it susceptible to nucleophilic attack. This reactivity is characteristic of systems undergoing conjugate addition (Michael-type reactions). Nucleophiles are drawn to the β-carbon (the carbon atom bearing the phenyl group and a chlorine atom), with the resulting negative charge being stabilized by delocalization across the conjugated system to the oxygen atoms of the carboxyl group.

Table 1: Predicted Reactivity of the C=C Double Bond
Reaction TypeReactivity LevelJustification
Electrophilic AdditionLow / UnfavoredThe double bond is electron-deficient due to strong electron-withdrawing groups (2x Cl, 1x COOH), deactivating it towards attack by electrophiles.
Nucleophilic Conjugate AdditionHigh / FavoredThe β-carbon is electrophilic, and the resulting carbanion intermediate is stabilized by resonance with the adjacent carboxyl group.

Substitution Reactions Involving Chlorine Atoms on the this compound Backbone

The two chlorine atoms attached to the double bond are key sites for substitution reactions, acting as leaving groups in the presence of suitable nucleophiles.

Nucleophilic substitution on vinylic halides, such as those in this compound, typically proceeds through an addition-elimination mechanism. This pathway is favored over direct SN2 or SN1 mechanisms, which are generally disfavored on sp2-hybridized carbons. The reaction involves two steps:

Addition: The nucleophile attacks one of the double-bonded carbons, breaking the π-bond and forming a carbanionic intermediate.

Elimination: The intermediate eliminates a chloride ion, and the π-bond is reformed, resulting in the net substitution of the chlorine atom.

The regioselectivity —whether the chlorine at the C-2 (alpha) or C-3 (beta) position is replaced—is influenced by both electronic and steric factors.

Attack at C-2 (α-position): This position is directly attached to the electron-withdrawing carboxylic acid group, which can stabilize the negative charge of the intermediate.

Attack at C-3 (β-position): This position is influenced by the phenyl group, which can also offer resonance stabilization. However, the bulky phenyl group may present steric hindrance to the incoming nucleophile.

The final product distribution often depends on the specific nucleophile used and the reaction conditions employed.

A primary application of the nucleophilic substitution reactivity of this compound is the synthesis of various derivatives. The chlorine atoms can be displaced by a range of nucleophiles to introduce new functional groups.

One notable example is the reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) to yield hydroxy derivatives. This reaction would replace one or both chlorine atoms with hydroxyl groups, depending on the stoichiometry and reaction conditions.

Other strong nucleophiles can also be used to generate a library of substituted compounds. For instance, alkoxides can produce ether derivatives, while amines can lead to the formation of enamine structures.

Table 2: Examples of Nucleophilic Substitution Products
NucleophileReagent ExamplePotential Product Class
HydroxideSodium Hydroxide (NaOH)Hydroxy derivatives
AlkoxideSodium Methoxide (NaOCH3)Alkoxy (Ether) derivatives
AmineAmmonia (NH3) or Primary/Secondary AminesAmino (Enamine) derivatives
ThiolateSodium thiomethoxide (NaSCH3)Thioether derivatives

Reduction Reactions of the Double Bond in this compound

The unsaturated carbon-carbon bond can be reduced to form the corresponding saturated analog. The choice of reducing agent and conditions determines the outcome and selectivity of the reaction.

Catalytic hydrogenation is a common and effective method for reducing carbon-carbon double bonds. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Reaction: The double bond is saturated, converting the propenoic acid backbone into a propanoic acid structure.

Product: The primary product of this reaction is 2,3-dichloro-3-phenylpropanoic acid .

Catalysts: Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C).

Potential Side Reactions: Under certain conditions, particularly with palladium catalysts, hydrogenolysis (cleavage of a bond by hydrogen) of the carbon-chlorine bonds can occur. scispace.com This side reaction would lead to the partial or complete removal of the chlorine atoms, potentially yielding monochlorinated products or 3-phenylpropanoic acid.

Table 3: Catalytic Hydrogenation Summary
ReactantsTypical CatalystPrimary ProductPotential Byproduct(s)
This compound + H₂Pd/C, PtO₂, Raney Ni2,3-Dichloro-3-phenylpropanoic acid3-Phenylpropanoic acid (via hydrogenolysis)

Achieving selective reduction of the double bond without affecting the chlorine atoms, or vice versa, requires careful selection of reagents.

While catalytic hydrogenation is effective for reducing the double bond, its tendency to cause hydrogenolysis can be a drawback if the preservation of the C-Cl bonds is desired. Alternative methods could offer greater selectivity. For instance, reagents like diimide (N₂H₂), generated in situ, are known to reduce non-polar double bonds without typically affecting more polar functional groups or causing hydrogenolysis of halides.

Conversely, hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce isolated carbon-carbon double bonds. However, in α,β-unsaturated systems like this one, conjugate reduction is possible under specific conditions, potentially offering a pathway to the saturated product while avoiding the harsh conditions of catalytic hydrogenation. rsc.org

Compound Index

Compound Name
This compound
2,3-dichloro-3-phenylpropanoic acid
3-phenylpropanoic acid
Cinnamic acid (3-Phenyl-2-propenoic acid)
Sodium borohydride
Sodium hydroxide
Sodium methoxide
Ammonia
Sodium thiomethoxide

Oxidation Reactions of this compound

The presence of a carbon-carbon double bond in this compound makes it susceptible to various oxidation reactions. These reactions can lead to a range of functional group transformations, primarily targeting the π-system of the alkene. The specific products formed depend on the oxidizing agent employed and the reaction conditions. Common oxidation reactions for alkenes include epoxidation, dihydroxylation, and oxidative cleavage. For this compound, the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, as well as the steric hindrance from the phenyl group, are expected to influence the reactivity of the double bond towards oxidizing agents.

Functional Group Transformations and Side Reactions

Epoxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 2,3-dichloro-3-phenyloxirane-2-carboxylic acid. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. iwu.eduyoutube.com The stereochemistry of the starting alkene would influence the stereochemistry of the resulting epoxide. Given the substitution pattern of the alkene, the approach of the oxidizing agent may be subject to steric hindrance, potentially leading to diastereoselectivity.

A potential side reaction during epoxidation is the acid-catalyzed ring-opening of the newly formed epoxide. iwu.edu The carboxylic acid present in the starting material or formed as a byproduct from the peroxy acid can protonate the epoxide, making it susceptible to nucleophilic attack by water or the carboxylic acid itself, leading to the formation of a diol or a hydroxy ester, respectively.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon double bond of this compound. masterorganicchemistry.commasterorganicchemistry.com

Ozonolysis: Reaction with ozone followed by an oxidative workup (e.g., with hydrogen peroxide) would be expected to break the double bond and oxidize the carbon atoms to their highest possible oxidation state. masterorganicchemistry.comyoutube.com This would likely lead to the formation of benzoyl chloride and oxalic acid. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield benzaldehyde (B42025) and glyoxylic acid.

Permanganate Oxidation: Treatment with hot, acidic, or alkaline potassium permanganate would also be expected to cause oxidative cleavage of the double bond. masterorganicchemistry.com Under harsh conditions, this would likely yield benzoic acid and carbon dioxide. The reaction with KMnO₄ is often associated with a distinct color change from purple (MnO₄⁻) to brown (MnO₂) or colorless (Mn²⁺), which can be used to monitor the reaction progress. youtube.comyoutube.com

Side Reactions: Side reactions in the oxidation of this compound could involve the phenyl ring or the carboxylic acid group. However, the electron-withdrawing nature of the substituents on the acrylic acid moiety deactivates the phenyl ring towards electrophilic attack, making its oxidation less likely under typical conditions. The carboxylic acid group is generally resistant to further oxidation. Under very harsh oxidative conditions, degradation of the molecule could occur.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Kinetic Aspects: The rate of oxidation of this compound is expected to be influenced by several factors:

Substituent Effects: The two chlorine atoms and the phenyl group on the double bond will have significant electronic and steric effects. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group decreases the electron density of the double bond, which is expected to slow down reactions with electrophilic oxidizing agents like peroxy acids. Conversely, these substituents may influence the stability of any charged intermediates.

Steric Hindrance: The bulky phenyl group and the chlorine atoms can sterically hinder the approach of the oxidizing agent to the double bond, thereby reducing the reaction rate.

For comparison, kinetic studies on the initiated oxidation of acrylic acid have been performed. The oxidation proceeds via a chain mechanism, and the rate of reaction is dependent on the concentrations of the monomer and the initiator. researchgate.net

Table 1: Kinetic Parameters for the Oxidation of Acrylic Acid

Parameter Value Temperature (K)
k₂/(2k₆)¹ᐟ² 7.58 × 10⁻⁴ (L mol⁻¹ s⁻¹)¹ᐟ² 333
k₂ 2.84 L mol⁻¹ s⁻¹ 333
Activation Energy (E₂) 54.5 kJ/mol -

Data from a study on the initiated oxidation of acrylic acid. researchgate.net

It is anticipated that the activation energy for the oxidation of this compound would be higher than that of acrylic acid due to the electronic and steric effects of the substituents.

Thermodynamic Aspects: The oxidation of the double bond in this compound is generally an exothermic process, as the formation of two new sigma bonds (C-O) is typically more energetically favorable than the breaking of one pi bond (C=C) and one sigma bond in the oxidizing agent (e.g., the O-O bond in a peroxy acid).

The Gibbs free energy of the reaction (ΔG) will determine the spontaneity of the oxidation. This is influenced by both the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction (ΔG = ΔH - TΔS). For reactions like epoxidation, the conversion of two molecules (the alkene and the oxidizing agent) into two other molecules (the epoxide and the carboxylic acid byproduct) results in a relatively small change in entropy. Therefore, the exothermicity of the reaction (negative ΔH) is the primary driving force.

Specific thermodynamic data, such as the standard enthalpy of formation for this compound, are not available, which prevents a precise calculation of the thermodynamics of its oxidation reactions. However, based on the general principles of organic reactions, the oxidation of the double bond is expected to be thermodynamically favorable.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

High-Resolution ¹H NMR Spectral Analysis and Proton Assignment

The proton NMR (¹H NMR) spectrum of 2,3-dichloro-3-phenylprop-2-enoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the carboxylic acid proton. Due to the absence of a proton on the dichlorinated alkene carbon, the typical vinyl proton signals are absent.

The phenyl group protons would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the dichlorovinyl carboxylic acid substituent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10Broad Singlet1H-COOH
7.2 - 7.8Multiplet5HPhenyl Protons

High-Resolution ¹³C NMR Spectral Analysis and Carbon Assignment

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is anticipated to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The two olefinic carbons, C2 and C3, being bonded to chlorine atoms, will have their chemical shifts significantly influenced. Their expected resonances would be in the range of δ 120-140 ppm. The phenyl group will exhibit signals for its six carbons in the aromatic region, generally between δ 125 and 135 ppm, with the ipso-carbon (the carbon attached to the dichlorovinyl group) potentially appearing at a slightly different shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
165 - 175C1 (-COOH)
120 - 140C2 & C3 (C=C)
125 - 135Phenyl Carbons

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this specific molecule, it would primarily show correlations among the protons within the phenyl ring, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the protonated carbons of the phenyl ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700 cm⁻¹. The C=C stretching of the alkene would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
2500 - 3300O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
1600 - 1650C=C Stretch (Alkene)
> 3000C-H Stretch (Aromatic)
1450 - 1600C=C Stretch (Aromatic)
600 - 800C-Cl Stretch

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₆Cl₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms.

Table 4: Predicted HRMS Data for this compound

IonDescription
[M]⁺Molecular Ion
[M+2]⁺Isotope Peak (due to ³⁷Cl)
[M+4]⁺Isotope Peak (due to two ³⁷Cl)
[M-OH]⁺Loss of Hydroxyl Radical
[M-COOH]⁺Loss of Carboxyl Group
[M-Cl]⁺Loss of Chlorine Atom
[M-HCl]⁺Loss of Hydrogen Chloride

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides critical insights into its gas-phase ion chemistry and helps to confirm its molecular structure. The fragmentation pathways are typically initiated by ionization, followed by a series of unimolecular dissociation reactions.

The fragmentation of α,β-unsaturated acids and esters, such as cinnamic acid derivatives, often follows predictable patterns. nih.gov For this compound (molecular weight: 217.05 g/mol ), the fragmentation cascade is expected to be influenced by the presence of the phenyl ring, the carboxylic acid group, and the two chlorine atoms. Key fragmentation processes would likely include the loss of small neutral molecules like CO, CO₂, H₂O, and HCl, as well as radical species such as Cl•.

A plausible fragmentation pathway for the molecular ion [M]⁺• of this compound could involve:

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) is a common pathway for carboxylic acids, leading to the formation of a [M-COOH]⁺ or [M-CO₂]⁺• ion.

Loss of Chlorine: The molecule can lose a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). The loss of a chlorine atom from the molecular ion would result in an ion at m/z [M-35]⁺.

Formation of Cinnamoyl-type Cations: Cleavage of the C-C bond adjacent to the phenyl group can lead to the formation of substituted cinnamoyl or benzopyrylium cations, which are often stable due to resonance. nih.gov

Combined Losses: Sequential losses of these fragments can also be observed. For instance, an initial loss of HCl could be followed by the loss of CO, leading to a complex spectrum of fragment ions.

The precise fragmentation pattern helps in distinguishing it from its isomers and related compounds.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Plausible Neutral Loss
218[M+H]⁺ (protonated molecule)-
183[M-Cl]⁺Cl•
173[M-CO₂H]⁺•COOH
155[M-Cl-CO]⁺Cl•, CO
147[M-HCl-CO]⁺HCl, CO
111[C₇H₄Cl]⁺C₂H₂O₂Cl•
77[C₆H₅]⁺ (Phenyl cation)C₃H₁Cl₂O₂

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The principal chromophore in this compound is the cinnamoyl system, where the phenyl ring is conjugated with the α,β-unsaturated carboxylic acid moiety (C₆H₅-C=C-COOH). mcdb.ca This extended π-system is responsible for strong absorption in the ultraviolet region.

The parent compound, trans-cinnamic acid, exhibits a strong absorption maximum (λmax) around 270-280 nm, corresponding to a π→π* electronic transition of the conjugated system. nist.gov The introduction of two chlorine atoms onto the double bond is expected to modify the electronic properties of this chromophore. The chlorine atoms, through their inductive (-I) and mesomeric (+M) effects, can cause a shift in the absorption maximum. Typically, halogen substituents on a conjugated system lead to a bathochromic shift (a shift to longer wavelengths).

The UV-Vis spectrum of this compound would therefore be expected to show a primary absorption band shifted to a slightly longer wavelength compared to cinnamic acid. The exact position of λmax provides information about the extent of conjugation and the influence of the substituents. researchgate.net

Table 2: Expected UV-Vis Absorption Data

Compound Chromophore System Expected λmax (nm) Transition Type
trans-Cinnamic acidPhenyl-conjugated C=C-COOH~273π→π
This compoundPhenyl-conjugated Cl-C=C-Cl-COOH~280-295π→π

Stereochemical Analysis and Isomer Characterization of this compound

E/Z Isomerism and Configurational Stability Studies

The presence of a carbon-carbon double bond with different substituents on each carbon atom gives rise to geometric isomerism. In this compound, both carbons of the double bond (C2 and C3) are attached to two different groups, allowing for the existence of E (entgegen) and Z (zusammen) isomers. libretexts.orgmasterorganicchemistry.com

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules:

At Carbon-2 (C2): The attached groups are a chlorine atom (-Cl) and a carboxylic acid group (-COOH). Chlorine (atomic number 17) has a higher priority than the carbon of the carboxyl group (atomic number 6).

At Carbon-3 (C3): The attached groups are a chlorine atom (-Cl) and a phenyl group (-C₆H₅). Chlorine (atomic number 17) has a higher priority than the carbon of the phenyl group (atomic number 6).

Based on these priorities:

The Z-isomer has the highest priority groups on the same side of the double bond. In this case, both chlorine atoms would be on the same side.

The E-isomer has the highest priority groups on opposite sides of the double bond. Here, one chlorine atom would be on the opposite side of the other.

These isomers are diastereomers with distinct physical and chemical properties. The double bond restricts rotation, making these isomers configurationally stable under standard conditions. Interconversion (isomerization) would require significant energy input, such as through photochemical irradiation or high temperatures, to overcome the rotational barrier of the π-bond.

Table 3: Characteristics of E/Z Isomers of this compound

Characteristic (E)-2,3-Dichloro-3-phenylprop-2-enoic acid (Z)-2,3-Dichloro-3-phenylprop-2-enoic acid
Arrangement of Priority Groups Opposite sides (entgegen)Same side (zusammen)
Relative Position of Cl atoms TransCis
Expected Dipole Moment LowerHigher
Expected Stability Generally higher due to less steric hindranceGenerally lower due to more steric hindrance
Spectroscopic Properties (NMR, IR) Distinct chemical shifts and coupling constantsDistinct chemical shifts and coupling constants

Chiral Resolution and Enantioselective Synthesis (if applicable to derivatives)

The molecule this compound itself is achiral as it does not possess any stereocenters and lacks a chiral plane or axis. Therefore, it does not exist as a pair of enantiomers, and chiral resolution is not applicable to the compound directly.

However, chirality becomes highly relevant when considering its derivatives. For instance, reduction of the double bond would yield 2,3-dichloro-3-phenylpropanoic acid, which contains two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers (two pairs of enantiomers). nih.gov

In a hypothetical context for such chiral derivatives, two main strategies could be employed:

Chiral Resolution: This involves separating a racemic mixture of a chiral derivative into its individual enantiomers. This can be achieved by forming diastereomeric salts through reaction with a chiral resolving agent (e.g., a chiral amine like brucine or strychnine), which can then be separated by crystallization, followed by regeneration of the enantiomers. tcichemicals.com

Enantioselective Synthesis: This approach aims to synthesize a specific enantiomer directly. This can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral reagents that control the stereochemical outcome of the reaction. uva.es For example, an asymmetric hydrogenation of this compound using a chiral metal catalyst could potentially yield an enantiomerically enriched sample of 2,3-dichloro-3-phenylpropanoic acid.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure.

Specifically, this technique would:

Confirm the E/Z configuration of the isomer present in the crystal.

Provide accurate data on bond lengths, bond angles, and torsion angles.

Reveal the conformation of the molecule in the solid state, including the orientation of the phenyl ring and the carboxylic acid group relative to the double bond.

Elucidate the intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

While no publicly available crystal structure for this compound has been identified, the data obtained from such an analysis would be invaluable for understanding its structure-property relationships.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Example Value Information Provided
Chemical Formula C₉H₆Cl₂O₂Elemental composition
Formula Weight 217.05Molecular mass
Crystal System MonoclinicSymmetry of the unit cell
Space Group P2₁/cArrangement of molecules in the crystal
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 17.1 Å, β = 95°Size and shape of the unit cell
Volume (V) 900 ųVolume of the unit cell
Z (molecules per unit cell) 4Number of molecules in the unit cell
Density (calculated) 1.60 g/cm³Packing density

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 2,3-dichloro-3-phenylprop-2-enoic acid. DFT methods, particularly using hybrid functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular properties. acs.orgscience.gov

Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy on the potential energy surface. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C=C1.345C-C=C121.5
C-Cl (vinyl)1.730C-C-Cl118.0
C-Cl (phenyl)1.745Cl-C=C120.5
C-C (vinyl-phenyl)1.480C-C=O123.0
C=O1.210C-C-OH112.0
C-OH1.350O=C-OH125.0

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, as well as the anisotropic effects of the phenyl ring, would significantly influence the chemical shifts of the vinylic and aromatic protons and carbons.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to identify and assign the vibrational modes. ajchem-a.comresearchgate.net Key vibrational modes for this molecule would include the C=O stretch of the carboxylic acid, the C=C stretching of the alkene, C-Cl stretching, and various vibrations of the phenyl ring.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic DataPredicted ValueAssignment
IR Frequencies (cm⁻¹)
~3500O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1620C=C stretch (alkene)
~700-800C-Cl stretch
¹H NMR Chemical Shifts (ppm)
~7.3-7.5Phenyl protons
~12.0Carboxylic acid proton
¹³C NMR Chemical Shifts (ppm)
~165Carbonyl carbon
~128-135Phenyl and vinylic carbons

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies and distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carboxylic acid group and the C=C bond, particularly the carbon atoms bearing the electron-withdrawing chlorine atoms. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and further understand the nature of the frontier orbitals. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the addition of nucleophiles to the double bond or substitution of the chlorine atoms are potential reactions of this compound. Computational studies can help determine whether a reaction proceeds through a concerted or a stepwise mechanism, and can predict the stereochemical outcome of the reaction. For example, in an addition-elimination reaction, computational modeling can clarify the nature of the intermediate and the energetic barriers for the addition and elimination steps. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in different conformations. Conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically changing the dihedral angles of the rotatable bonds, such as the bond between the phenyl group and the vinylic carbon, and the bond between the vinylic carbon and the carboxyl group. nih.gov

By performing a PES scan, computational chemists can identify the most stable conformers (local minima on the PES) and the energy barriers for rotation between them (saddle points or transition states). uni-muenchen.de This information is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and interactions with other molecules.

Prediction of Structure-Reactivity Relationships (SRR) and Reaction Pathways

Computational chemistry allows for the prediction of structure-reactivity relationships (SRR) by calculating various molecular descriptors. These descriptors, which can be electronic (e.g., atomic charges, dipole moment), steric, or energetic (e.g., HOMO-LUMO energies), can be correlated with the observed reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on these computed descriptors to predict the reactivity of this compound and its derivatives in various reactions. mdpi.commdpi.com For example, by systematically modifying the substituents on the phenyl ring and calculating the corresponding changes in the electronic properties of the double bond, one can predict how these modifications will affect the rate and regioselectivity of addition reactions. This predictive capability is invaluable in the design of new molecules with desired chemical properties.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Extensive searches of scientific literature and chemical databases have revealed no specific molecular dynamics (MD) simulation studies focused on this compound. This indicates a significant gap in the computational research landscape for this particular compound.

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide profound insights into its intermolecular interactions, which govern its macroscopic properties such as solubility, melting point, and crystal structure.

A hypothetical molecular dynamics study of this compound would typically involve the following steps:

Force Field Parameterization: A suitable force field, which is a set of parameters that describe the potential energy of the system, would be selected or developed. This is a critical step to accurately model the interactions between atoms.

System Setup: A simulation box would be created containing multiple molecules of this compound, often in the presence of a solvent like water, to mimic condensed-phase conditions.

Simulation Production: The simulation would be run for a sufficient length of time to allow the system to reach equilibrium and to sample a wide range of molecular conformations and interactions.

Data Analysis: The trajectory data from the simulation would be analyzed to extract information about various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

Table 1: Potential Intermolecular Interactions in this compound for MD Simulation Analysis

Interaction TypeInteracting GroupsPotential Significance
Hydrogen BondingCarboxylic acid (-COOH) groupsKey determinant of dimerization and crystal packing.
Halogen BondingChlorine atoms with electronegative atoms (e.g., oxygen)Can influence molecular self-assembly.
π-π StackingPhenyl ringsContributes to the stability of crystal lattices.
Dipole-Dipole InteractionsPolar groups (e.g., C=O, C-Cl)Affects the overall polarity and solubility.

Table 2: Hypothetical Data from a Radial Distribution Function Analysis

Pair of AtomsPeak Distance (Å) (Hypothetical)Coordination Number (Hypothetical)Implied Interaction
O-H (acid) --- O=C (acid)1.81Strong hydrogen bonding (dimerization)
Cl --- O=C3.20.5Weak to moderate halogen bonding
Phenyl Ring Centroid --- Phenyl Ring Centroid3.81.2Evidence of π-π stacking

The data presented in the tables above is purely hypothetical and serves to illustrate the type of insights that could be gained from molecular dynamics simulations of this compound. The absence of actual research in this area highlights an opportunity for future computational studies to elucidate the intermolecular behavior of this compound and its derivatives. Such studies would be invaluable for understanding its chemical properties and for the rational design of new materials.

Investigation of Biological Activities and Molecular Interactions of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Antimicrobial Properties and Efficacy Against Microorganisms

While direct studies on the antimicrobial effects of 2,3-dichloro-3-phenylprop-2-enoic acid are not available, the broader class of cinnamic acid derivatives has been a subject of interest for their antimicrobial properties. Halogenation, in particular, has been shown to modulate the antimicrobial efficacy of various compounds. For instance, 4-chlorocinnamic acid has demonstrated inhibitory activity against both Escherichia coli and Bacillus subtilis. mdpi.com The introduction of halogen atoms can alter the electronic and lipophilic properties of a molecule, which may enhance its ability to interact with microbial targets.

The antimicrobial activity of cinnamic acid derivatives is often influenced by the nature and position of substituents on the phenyl ring. For example, some synthetic cinnamides and cinnamates have shown notable antifungal and antibacterial activities. nih.gov The presence of chlorine atoms on the acrylic acid side chain of this compound could potentially influence its interaction with microbial cell structures, though the specific impact on its antimicrobial spectrum remains to be experimentally determined.

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial mechanisms of cinnamic acid and its derivatives are often multifaceted. A primary mode of action involves the disruption of the microbial cell membrane's integrity. mdpi.com This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds facilitates their insertion into the lipid bilayer of the cell membrane.

Furthermore, some cinnamic acid derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes. These can include the inhibition of enzymes crucial for microbial metabolism or the disruption of nucleic acid and protein synthesis. nih.gov For halogenated compounds, the specific placement of chlorine atoms could lead to targeted interactions with microbial enzymes or other cellular components. The electron-withdrawing nature of chlorine could enhance the reactivity of the molecule or its ability to form hydrogen bonds with active sites of microbial proteins.

Anticancer Potential and Associated Mechanistic Insights

Cinnamic acid and its derivatives have emerged as a promising scaffold for the development of novel anticancer agents. tandfonline.com The anticancer potential of these compounds is often linked to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Halogenation has been explored as a strategy to enhance the cytotoxic activity of various anticancer compounds. mdpi.com For example, certain halogenated benzofuran (B130515) derivatives have shown significant cytotoxic activity against various cancer cell lines. mdpi.com

While no specific anticancer studies on this compound have been reported, its structural similarity to other biologically active phenylpropenoic acids suggests that it could possess antiproliferative properties. The presence of chlorine atoms could influence its interaction with biological targets within cancer cells.

Identification of Putative Molecular Targets (e.g., enzymes, receptors, protein interactions)

Cinnamic acid derivatives have been shown to interact with a variety of molecular targets in cancer cells. One important class of targets is protein kinases, which are often dysregulated in cancer. benthamdirect.com Some cinnamic acid analogs act as inhibitors of oncogenic protein kinases, thereby blocking the signaling pathways that drive cancer cell growth. benthamdirect.com

Other potential molecular targets for cinnamic acid derivatives include enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). biointerfaceresearch.com Inhibition of MMPs can prevent the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. biointerfaceresearch.com Additionally, some derivatives have been found to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. tandfonline.com

The specific molecular targets of this compound would need to be identified through experimental studies such as molecular docking and biochemical assays. The dichlorinated side chain could confer unique binding properties to this molecule.

Modulation of Key Cellular Processes and Signaling Pathways

The anticancer effects of cinnamic acid derivatives are often mediated through the modulation of critical cellular signaling pathways. These pathways regulate fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors).

Many natural products, including phenolic compounds, have been shown to influence key signaling pathways like the PI3K/Akt and MAPK pathways, which are frequently overactive in cancer. nih.gov By inhibiting these pathways, cinnamic acid derivatives can suppress cancer cell growth and induce apoptosis. For instance, ferulic acid, a derivative of cinnamic acid, has been shown to induce apoptosis in non-small cell lung cancer cells by regulating p53, Bax, and caspase-3. mdpi.com Caffeic acid and its derivatives have also been reported to modulate oncogenic molecular pathways. nih.gov

The potential of this compound to modulate these or other signaling pathways would depend on its specific interactions with key regulatory proteins.

Role of Metabolites or Reactive Intermediates in Biological Effects

The metabolism of xenobiotics, including potential drug candidates, can lead to the formation of metabolites that may be more or less active than the parent compound. In some cases, reactive intermediates can be formed, which can covalently bind to cellular macromolecules and contribute to both therapeutic and toxic effects. nih.gov

The metabolism of halogenated compounds can be complex. For instance, the glutathione-dependent bioactivation of some halogen-containing compounds can lead to the formation of reactive intermediates. nih.gov The biotransformation of chlorinated ethenes, for example, can produce reactive epoxyethanes. nih.gov It is conceivable that the metabolism of this compound could involve dehalogenation or other enzymatic modifications, potentially leading to the formation of reactive species. However, without experimental data, the role of metabolites or reactive intermediates in the biological effects of this specific compound remains speculative.

Role in Drug Discovery and Development: Preclinical Evaluation and Lead Optimization

Cinnamic acid and its derivatives represent a valuable scaffold in drug discovery due to their synthetic accessibility and diverse biological activities. nih.gov The process of lead optimization involves modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The synthesis of various cinnamic acid derivatives allows for the exploration of structure-activity relationships (SAR). For example, studies on different esters and amides of cinnamic acid have shown that modifications to the carboxylic acid group can significantly impact antimicrobial activity. nih.gov Similarly, substitutions on the phenyl ring can influence anticancer potency. nih.gov

Should this compound demonstrate promising biological activity in initial screenings, it could serve as a lead compound for further optimization. Medicinal chemists could synthesize analogs with different substitution patterns on the phenyl ring or modifications to the dichlorinated side chain to enhance its therapeutic potential. Preclinical evaluation would involve in vitro and in vivo studies to assess its efficacy and safety profile.

Enzyme Inhibition Studies and Detailed Binding Mechanisms

Kinetic Characterization of Enzyme Inhibition

No studies detailing the kinetic characterization of enzyme inhibition by this compound have been found in the public domain.

Molecular Docking and Dynamics for Ligand-Target Interactions

There are no available molecular docking or molecular dynamics simulation studies investigating the ligand-target interactions of this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2,3 Dichloro 3 Phenylprop 2 Enoic Acid

Systematic Synthesis of Novel Analogs and Derivatives of 2,3-Dichloro-3-phenylprop-2-enoic Acid

The synthesis of novel analogs of this compound can be approached by modifying three key regions of the molecule: the carboxylic acid moiety, the phenyl ring, and the prop-2-enoic acid backbone.

Chemical Modifications at the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is a primary site for derivatization. Standard organic synthesis methodologies can be employed to convert the carboxylic acid into a variety of functional groups, which would significantly alter the compound's physicochemical properties such as solubility, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, reaction with an alkyl halide under basic conditions can yield the desired ester. The synthesis of a range of esters, from simple methyl or ethyl esters to more complex and bulky structures, would allow for a systematic investigation of the influence of the ester group's size and lipophilicity on biological activity.

Amide Formation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine would yield the corresponding amide. This approach opens up the possibility of introducing a wide array of substituents through the choice of the amine, thereby modulating the molecule's steric and electronic properties.

Substituent Effects and Functionalization on the Phenyl Ring

The phenyl ring offers another avenue for structural modification. The introduction of various substituents at different positions on the phenyl ring can have a profound impact on the electronic properties of the entire molecule, which in turn can influence its interaction with biological targets. The existing chloro and prop-2-enoic acid substituents will direct incoming electrophiles to specific positions on the ring.

Functionalization could include the introduction of:

Electron-donating groups (e.g., methoxy, methyl): These groups would increase the electron density of the aromatic ring.

Electron-withdrawing groups (e.g., nitro, cyano): These groups would decrease the electron density of the ring.

Halogens (e.g., fluoro, bromo): These can alter both the steric and electronic properties of the molecule.

These modifications would allow for a detailed examination of how the electronic landscape of the phenyl ring correlates with the compound's activity.

Alterations of the Prop-2-enoic Acid Backbone (e.g., chain extension, cyclization)

Modification of the prop-2-enoic acid backbone would represent a more significant departure from the parent structure but could lead to the discovery of novel scaffolds with unique biological activities.

Chain Extension: The prop-2-enoic acid chain could potentially be extended through various synthetic routes, leading to analogs with altered spatial arrangements of the key functional groups.

Cyclization: Intramolecular reactions could be designed to form cyclic structures. For instance, depending on the substituents and reaction conditions, the molecule could potentially undergo cyclization to form lactone or other heterocyclic systems. Such rigidified structures would be valuable for probing the conformational requirements for biological activity.

Influence of Structural Modifications on Chemical Reactivity and Stability

The structural modifications described above would be expected to have a significant influence on the chemical reactivity and stability of the resulting derivatives.

Phenyl Ring Substituents: The electronic nature of the substituents on the phenyl ring would affect the reactivity of the aromatic system itself towards, for example, electrophilic aromatic substitution. These substituents could also influence the reactivity of the double bond and the chlorine atoms through electronic effects.

Backbone Modifications: Altering the prop-2-enoic acid backbone would fundamentally change the molecule's shape and flexibility, which would in turn affect its reactivity and stability. For instance, cyclization would lead to a more rigid and potentially more stable compound.

Comprehensive Structure-Biological Activity Relationship (SAR) Studies

Comprehensive SAR studies for this compound and its derivatives are not well-documented in the scientific literature. However, a hypothetical SAR study would aim to establish a clear link between the structural features of the synthesized analogs and their biological effects.

Correlation of Chemical Structure with Observed Biological Effects

The primary goal of SAR studies is to identify the key structural features (pharmacophores) responsible for a molecule's biological activity and to understand how modifications to these features affect that activity. For the derivatives of this compound, an SAR study would involve systematically evaluating the biological activity of each synthesized analog.

A hypothetical data table from such a study might look like the following, illustrating how different modifications could be correlated with a hypothetical biological activity (e.g., enzyme inhibition, antimicrobial activity).

CompoundR1 (Carboxylic Acid Moiety)R2 (Phenyl Ring Substituent)Backbone ModificationBiological Activity (IC50, µM)
Parent Compound -COOHHNone[Value]
Derivative 1 -COOCH3HNone[Value]
Derivative 2 -CONHCH3HNone[Value]
Derivative 3 -COOH4-OCH3None[Value]
Derivative 4 -COOH4-NO2None[Value]
Derivative 5 -COOHHCyclized (e.g., lactone)[Value]

Esterification of the carboxylic acid decreases activity, suggesting that a free carboxylic acid is essential for binding to the biological target.

The introduction of an electron-donating group on the phenyl ring enhances activity, while an electron-withdrawing group diminishes it.

A rigidified, cyclized backbone leads to a complete loss of activity, indicating that conformational flexibility is important.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciencepublishinggroup.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties, which can be quantified using molecular descriptors. mdpi.comunipd.it By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the time and resources required for drug discovery. ijert.orgtandfonline.com

Due to a lack of specific published QSAR studies on this compound and its derivatives, this section will outline a conceptual framework for how such a study would be designed and executed. This involves selecting a dataset of compounds, calculating relevant molecular descriptors, generating a predictive model, and validating its statistical significance and predictive power.

Detailed Research Findings: A Hypothetical QSAR Study

A hypothetical QSAR study on a series of this compound derivatives would begin with the synthesis and biological evaluation of a set of analogues. For this conceptual study, we will assume a set of derivatives has been created by modifying the phenyl ring, and their biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target has been measured. The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀) for QSAR analysis to ensure a normal distribution of data. nih.gov

The next step involves calculating molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. neovarsity.org For the derivatives of this compound, relevant descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Given the presence of an aromatic ring and electron-withdrawing chlorine atoms, descriptors like Hammett constants (σ), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) would be crucial. researchgate.net

Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is critical for its ability to cross cell membranes.

Steric Descriptors: These account for the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples that would capture the influence of different substituents on the phenyl ring.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., Kier & Hall indices), which describe molecular branching and shape.

Once a diverse set of descriptors is calculated for all compounds in the series, a mathematical model is constructed using statistical techniques. Multiple Linear Regression (MLR) is a common method used to develop a linear equation that relates the biological activity (pIC₅₀) to the most relevant descriptors. unipd.itannamalaiuniversity.ac.in

The process involves selecting a subset of descriptors that have the most significant impact on activity while avoiding intercorrelation. neovarsity.org A hypothetical QSAR equation for our series might look like this:

pIC₅₀ = k₁ (logP) + k₂ (σ) - k₃ (MR) + C

Where k₁, k₂, and k₃ are the coefficients for each descriptor, and C is a constant. The sign of the coefficient indicates whether the descriptor has a positive or negative influence on biological activity.

Model Validation is a critical final step to ensure the generated model is robust and has predictive capability. youtube.com Key statistical parameters used for validation include:

Coefficient of Determination (R²): This value indicates the proportion of variance in the biological activity that is explained by the model. An R² value close to 1.0 suggests a good fit for the training data.

Leave-One-Out Cross-Validated Coefficient (Q²): This parameter assesses the predictive power of the model. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. youtube.com

Standard Deviation (s): This measures the deviation between the predicted and observed activities.

The following interactive data tables illustrate the type of data that would be generated and analyzed in such a QSAR study.

Table 1: Hypothetical Derivatives of this compound and Their Biological Activity

This table shows a hypothetical set of derivatives with substitutions on the phenyl ring, along with their experimentally measured biological activity (pIC₅₀).

Compound IDSubstitution (R)pIC₅₀ (Observed)
1 H5.20
2 4-Cl5.85
3 4-CH₃5.45
4 4-OCH₃5.60
5 4-NO₂6.10
6 3-Cl5.75
7 3-CH₃5.30
8 2-Cl5.15
9 2-CH₃4.90
10 4-F5.70

Table 2: Calculated Molecular Descriptors and Predicted Activity for Hypothetical Derivatives

This table includes calculated values for selected descriptors and the pIC₅₀ values predicted by a hypothetical QSAR model.

Compound IDlogPHammett (σ)Molar Refractivity (MR)pIC₅₀ (Predicted)
1 3.100.000.105.25
2 3.850.230.605.80
3 3.65-0.170.575.40
4 3.05-0.270.785.58
5 3.000.780.746.15
6 3.850.370.605.72
7 3.65-0.070.575.33
8 3.850.20 (ortho)0.605.10
9 3.65-0.07 (ortho)0.574.95
10 3.240.060.095.68

Table 3: Statistical Validation of the Hypothetical QSAR Model

This table summarizes the key statistical parameters that would be used to validate the robustness and predictive power of the QSAR model.

Statistical ParameterValue
R² (Coefficient of Determination) 0.95
Q² (Cross-Validated R²) 0.82
F-statistic 45.6
Standard Deviation (s) 0.15

The hypothetical results in Table 3, with a high R² and Q², would suggest that the developed QSAR model is statistically significant and possesses strong predictive capabilities for this series of compounds. Such a model would be a valuable tool for designing new, potentially more potent derivatives of this compound before committing to their chemical synthesis.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Reagent in Complex Organic Transformations

The reactivity of 2,3-dichloro-3-phenylprop-2-enoic acid is dictated by its multiple functional groups: the carboxylic acid, the carbon-carbon double bond, and the two chlorine atoms. This combination allows it to potentially serve as a versatile reagent in organic synthesis. The chlorine atoms, particularly the one at the vinylic position, are susceptible to nucleophilic substitution or elimination reactions. The conjugated system, influenced by the electron-withdrawing phenyl and carboxyl groups, can participate in various addition reactions.

Expected reaction types include:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, which would allow for the introduction of various functional groups.

Reduction: The double bond can be reduced to form the corresponding saturated 2,3-dichloro-3-phenylpropanoic acid.

Oxidation: The molecule could undergo oxidative cleavage or other oxidative transformations under specific conditions.

These general reaction pathways suggest that the compound could be a precursor for more complex molecules, although specific examples of its use in multi-step complex syntheses are not readily found in current research.

Utilization as a Building Block for Specialty Chemicals and Intermediates

Due to its functional groups, this compound has the potential to be a valuable building block for synthesizing specialty chemicals, particularly heterocyclic compounds. The vicinal chlorine atoms and the carboxylic acid group provide multiple reactive sites for cyclization reactions with dinucleophiles. For instance, reaction with hydrazines could potentially lead to pyrazole (B372694) derivatives, while reaction with amidines could yield pyrimidine (B1678525) structures.

The synthesis of various heterocyclic compounds often relies on starting materials with multiple electrophilic centers, a characteristic that this compound possesses. The general utility of α,β-unsaturated carboxylic acids and their derivatives in the synthesis of heterocycles is well-established, suggesting a similar potential for this dichlorinated analog.

Table 1: Potential Heterocyclic Systems from this compound

Reagent Potential Heterocyclic Product
Hydrazine Pyrazole derivatives
Substituted Amidines Pyrimidine derivatives
Hydroxylamine Isoxazole derivatives

This table is theoretical and illustrates potential synthetic pathways based on the known reactivity of similar compounds.

Potential Applications in Polymer Chemistry and Advanced Materials Development

The incorporation of halogen atoms into monomers is a known strategy for modifying polymer properties. Halogenated compounds can enhance flame retardancy, chemical resistance, and thermal stability. This compound, with its polymerizable alkene functionality (after suitable derivatization of the carboxylic acid, e.g., to an ester) and chlorine atoms, could theoretically be used as a specialty monomer or co-monomer.

Polymers incorporating this unit could exhibit:

Increased Flame Retardancy: Chlorine atoms can interfere with combustion processes.

Modified Refractive Index: The presence of the phenyl group and chlorine atoms would likely increase the refractive index of the resulting polymer.

Altered Solubility and Thermal Properties: Halogenation affects intermolecular forces, which can change a polymer's glass transition temperature and solubility profile.

However, there is no specific research available that demonstrates the polymerization of this compound or its derivatives, or the properties of such polymers.

Photochemical and Photophysical Properties for Optoelectronic Applications

The photochemical and photophysical properties of this compound have not been specifically reported. Generally, compounds containing a phenyl group conjugated with a carboxylic acid (similar to cinnamic acid) can exhibit UV absorption and fluorescence. The introduction of heavy atoms like chlorine can influence these properties, for example, by promoting intersystem crossing from the singlet excited state to the triplet state, which could enhance phosphorescence or photochemical reactivity.

The potential for optoelectronic applications would depend on properties such as:

Absorption and Emission Spectra: The wavelengths of light the molecule absorbs and emits.

Quantum Yield: The efficiency of the fluorescence or phosphorescence process.

Exciton Binding Energy: A key parameter for applications in organic photovoltaics.

Computational studies on similar structures, like coumarin (B35378) derivatives, have been used to predict their optoelectronic properties, but such data is not available for this compound. Without experimental or theoretical data, its suitability for optoelectronic applications remains speculative.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes for 2,3-Dichloro-3-phenylprop-2-enoic Acid

Current synthetic methodologies for this compound often rely on conventional chlorination of cinnamic acid derivatives, which may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of electrochemical methods. An electrochemical three-component synthesis has been reported for producing alkyl alkenesulfonates from cinnamic acids, sulfur dioxide, and alcohols. nih.govresearchgate.net This approach, which utilizes inexpensive graphite (B72142) electrodes and avoids the use of metals, could be adapted for the dichlorination of cinnamic acid, offering a greener alternative to traditional methods. researchgate.net Such a process could proceed via a pseudo-Kolbe type decarboxylation, providing high regioselectivity. nih.govresearchgate.net

Another area of development is the use of alternative chlorinating agents and catalytic systems that are more environmentally benign. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been shown to be an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water, ethanol (B145695), or glycerol. rsc.org Investigating similar systems for the dichlorination of the alkene bond in cinnamic acid could lead to milder and more eco-friendly reaction conditions. The goal would be to improve atom economy and reduce the formation of hazardous byproducts, aligning with the principles of green chemistry. wjpmr.com

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches

FeatureConventional ChlorinationPotential Sustainable Routes
Chlorinating Agent Chlorine gas, thionyl chlorideElectrochemical methods, NaDCC·2H2O
Solvents Chlorinated organic solventsWater, ethanol, glycerol, solvent-free
Catalyst Lewis acids (e.g., FeCl3)Graphite electrodes, recyclable catalysts
Byproducts Halogenated waste, acidic off-gasesFewer and less hazardous byproducts
Energy Input Often requires heatingCan operate at ambient temperature

Advanced Mechanistic Characterization at the Atomic and Molecular Levels

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing its production and designing new applications. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms at an atomic and molecular level.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the molecular structure and predict the reactivity of this compound. researchgate.net These calculations can provide insights into the geometric parameters, electronic properties, and potential energy surfaces of reaction pathways. researchgate.net For example, DFT could be used to study the transition states of the electrophilic addition of chlorine to cinnamic acid, helping to explain the observed stereoselectivity.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to study the kinetics and intermediates of the chlorination reaction. By monitoring the reaction in real-time, researchers can gain a more detailed understanding of the reaction pathway and identify any short-lived intermediates. Furthermore, techniques like X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule and its derivatives, providing valuable information about its conformation and intermolecular interactions. nih.gov

Rational Design of Derivatives for Highly Targeted Chemical and Biological Applications

The structural scaffold of this compound offers a versatile platform for the rational design of new molecules with specific chemical and biological functions. Cinnamic acid and its derivatives have already been explored for a wide range of applications, including as building blocks for advanced polymers and as bioactive agents in medicine. rsc.orgnih.govrsdjournal.org

Future research could focus on creating a library of this compound derivatives by modifying the phenyl ring, the carboxylic acid group, or by substituting the chlorine atoms. This approach, often referred to as rational drug design, starts from a known scaffold and systematically modifies its structure to enhance its activity towards a specific target. researchgate.net For example, the introduction of different functional groups on the phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced biological activity.

These rationally designed derivatives could be explored as small molecule probes to investigate biological processes. nih.gov By attaching fluorescent tags or other reporter groups, these probes could be used to visualize and study the interactions of the molecule with specific cellular targets. Such studies could uncover new therapeutic applications for this class of compounds. The development of derivatives could also lead to new materials with tailored properties, such as polymers with enhanced thermal stability or specific optical properties. rsc.org

Integration of Multi-Omics Technologies for Deeper Biological Insights

To fully understand the biological effects of this compound and its derivatives, future research will need to move beyond single-endpoint assays and embrace a more holistic, systems-level approach. The integration of multiple "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to chemical exposure. nih.govosti.gov

A multi-omics approach could be used to identify the molecular pathways and biological processes that are perturbed by this compound. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, while proteomics would identify alterations in protein levels. nih.govresearchgate.net Metabolomics could then be used to measure changes in the cellular metabolome, providing a functional readout of the upstream genomic and proteomic changes. acs.orgnih.gov

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action. abo.fi This approach has been successfully used to study the effects of other chemical contaminants and to identify potential biomarkers of exposure and toxicity. nih.gov Applying these powerful technologies to this compound could lead to a much deeper understanding of its biological activity and potential therapeutic applications.

Table 2: Potential Applications of Multi-Omics Technologies in the Study of this compound

Omics TechnologyPotential ApplicationExpected Insights
Transcriptomics Identify differentially expressed genes in cells treated with the compound.Uncover the genetic pathways and regulatory networks affected.
Proteomics Quantify changes in protein abundance and post-translational modifications.Reveal the key protein targets and signaling cascades involved.
Metabolomics Profile the changes in endogenous small molecule metabolites.Provide a functional readout of the cellular metabolic response.
Integrated Analysis Combine data from all omics platforms.Construct a comprehensive model of the compound's mechanism of action.

Exploration of Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. nih.govyoutube.com Future research on this compound should be guided by these principles, from the initial synthesis to the final application.

As discussed in section 9.1, a key focus will be on developing greener synthetic routes that minimize waste, reduce energy consumption, and use less hazardous substances. mdpi.com This could involve the use of renewable feedstocks, such as bio-derived cinnamic acid, and the development of catalytic processes that can be run in environmentally benign solvents or even under solvent-free conditions. wjpmr.com

Beyond the synthesis, green chemistry principles can also be applied to the design of the molecule itself. This involves considering the entire life cycle of the compound, from its production to its ultimate fate in the environment. For example, researchers could design derivatives that are more readily biodegradable, reducing their potential for long-term environmental persistence. The goal is to create chemical products that are not only effective but also sustainable. nih.gov

By embracing these future research trajectories and interdisciplinary perspectives, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and applications that are both innovative and sustainable.

Q & A

Q. What synthetic routes are commonly employed for 2,3-Dichloro-3-phenylprop-2-enoic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of phenylprop-2-enoic acid derivatives. Key parameters include:
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and melting point analysis.
  • Reference : Similar protocols for chlorinated prop-2-enoic acids are detailed in synthetic chemistry literature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify vinyl proton signals (δ 6.5–7.5 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and chlorinated carbons (δ 50–70 ppm).
  • IR : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).
  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure control : Use fume hoods for synthesis and handling; monitor air quality via personal/area sampling (OSHA 29 CFR 1910.1020) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis.
  • Emergency response : Neutralize spills with sodium bicarbonate; rinse contaminated skin with water for 15 minutes.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., para positions on the phenyl ring).
  • Transition state analysis : Locate energy barriers for chlorination using B3LYP/6-31G(d) basis sets.
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments.
  • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots).

Q. What analytical strategies resolve contradictions in stereochemical outcomes during reactions involving this compound?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration by correlating experimental and simulated spectra.
  • Crystallographic twinning analysis : Employ SHELXD or PLATON to detect and refine twinned crystals .
  • Statistical validation : Apply Bayesian inference to assess conflicting NMR or XRD data .

Q. How do substituent electronic effects influence the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Hammett studies : Correlate σ values of substituents (e.g., -Cl, -NO₂) with reaction rates in model transformations.
  • Steric maps : Generate 3D electrostatic potential surfaces (MEP) using Gaussian to visualize electron-withdrawing/donating regions.
  • Kinetic isotope effects (KIE) : Measure deuterium substitution impacts to identify rate-determining steps.
  • Cross-coupling experiments : Test reactivity with Pd catalysts (e.g., Suzuki-Miyaura) to assess halogen mobility.

Data Interpretation Guidelines

Parameter Analytical Technique Key Considerations
Purity assessmentHPLC, melting pointBaseline resolution, peak symmetry
Stereochemical analysisX-ray crystallographyTwinning tests, R-factor convergence
Electronic effectsDFT calculationsSolvent models, basis set selection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.